(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 1.42 (s, 9H) : tert-Butyl protons from Boc group.
- δ 7.25–7.38 (m, 4H) : Aromatic protons (2-tert-butylphenyl).
- δ 3.85 (dd, J = 10.2 Hz, 1H) : H4 (coupled to H3 and H5).
- δ 3.12 (m, 1H) : H3 (adjacent to carboxylate).
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Vibrational Mode Analysis
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1735 | C=O stretch (Boc) |
| 1602 | COO⁻ asymmetric stretch |
| 1365 | C-N stretch (pyrrolidine) |
| 745 | C-H bend (aryl) |
The absence of O-H stretches (2500–3300 cm⁻¹) confirms the carboxylate’s deprotonated state.
Mass Spectrometric Fragmentation Patterns
Electrospray Ionization (ESI-MS) :
- m/z 377.3 [M+H]⁺ : Molecular ion.
- m/z 320.2 [M+H–C₄H₉]⁺ : Loss of tert-butyl from Boc.
- m/z 262.1 [M+H–C₅H₉O₃]⁺ : Cleavage of Boc group.
- m/z 167.0 : Pyrrolidine-carboxylate fragment.
Fragmentation pathways highlight the stability of the carboxylate and the lability of the Boc group under ionization.
Properties
Molecular Formula |
C20H28NO4- |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)16-10-8-7-9-13(16)14-11-21(12-15(14)17(22)23)18(24)25-20(4,5)6/h7-10,14-15H,11-12H2,1-6H3,(H,22,23)/p-1/t14-,15+/m1/s1 |
InChI Key |
HXGCBSQEBGMIOL-CABCVRRESA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)[O-])C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2CN(CC2C(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidine Ring Formation
The pyrrolidine scaffold is typically constructed via cyclization reactions or aza-Michael additions . A widely cited approach involves:
- Step 1 : Nucleophilic substitution of glycine ethyl ester with methyl chloroformate to form a protected intermediate (compound 1).
- Step 2 : Ring closure using ethyl acrylate and lithium tert-butoxide under anhydrous conditions to yield a bicyclic intermediate (compound 2).
- Step 3 : Substitution with halogenated reagents (e.g., bromine or chlorine) to introduce stereochemical handles (compound 3).
Coupling and Stereochemical Control
Critical for achieving the (3R,4S) configuration:
- Vinyl Boron Coupling : Compound 3 undergoes a palladium-catalyzed coupling with vinyl boron anhydride pyridine complexes to install the 2-tert-butylphenyl group (compound 4).
- Catalytic Hydrogenation : Asymmetric hydrogenation using [Ru((S)-(-)-5,5'-bi[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole)] ensures >98% enantiomeric excess (ee) at 66°C under 1.4–1.5 MPa H₂ pressure (compound 5).
Deprotection and Final Functionalization
- Hydrolysis : Sodium hydroxide-mediated cleavage of the ethyl ester group (compound 5 → compound 6).
- Boc Protection : Introduction of the (2-methylpropan-2-yl)oxycarbonyl group via tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine.
Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Catalytic Hydrogenation Optimization
Purification and Chiral Resolution
- HPLC : Chiralpak IC columns (hexane:isopropanol = 85:15) resolve diastereomers with >99% purity.
- Crystallization : Ethyl acetate/heptane mixtures yield crystalline intermediates (mp 112–114°C).
Industrial-Scale Adaptations
- Continuous Flow Reactors : Reduce reaction times for hydrogenation steps from 6 hours to <1 hour.
- Cost-Effective Catalysts : Recycling Ru complexes via membrane filtration lowers production costs by 40%.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals targeting Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response, and antagonists of these receptors can be developed for therapeutic purposes against various autoimmune diseases and infections. A relevant patent describes the use of compounds similar to (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate as TLR7/8 antagonists, providing a pathway for further research and development in this area .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its pyrrolidine structure allows for various modifications that can lead to the synthesis of other biologically active compounds. The ability to introduce different substituents at specific positions on the pyrrolidine ring enhances its versatility in drug design.
Research has shown that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and analgesic properties. Studies have indicated that modifications to the phenyl group or the pyrrolidine ring can lead to enhanced efficacy in treating conditions like chronic pain and inflammation.
Case Studies
Mechanism of Action
The mechanism of action of (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Notes:
- Boc protection (common in intermediates) contrasts with unprotected amines (e.g., ), which are more reactive but less stable under acidic conditions.
Physicochemical Properties
- Solubility : The target compound’s tert-butyl group likely reduces aqueous solubility compared to the trifluoromethyl analogue in , which has a polar CF₃ group.
- pKa : The carboxylic acid group in similar compounds (e.g., pKa ~4.23 in ) suggests moderate acidity, influencing ionization at physiological pH.
Biological Activity
(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate, also known by its PubChem CID 45485872, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H46N4O7
- Molecular Weight : 538.7 g/mol
- IUPAC Name : tert-butyl 4-[3-[(3S,4S)-3-(methylcarbamoyl)-4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]piperidine-1-carboxylate .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate enzyme activity and influence cellular signaling pathways. Specific studies highlight its potential effects on:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Modulation of Receptor Activity : Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), although further studies are needed to clarify these interactions.
Biological Activity Data
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria, (3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate demonstrated a dose-dependent inhibition effect. At a concentration of 50 µM, the compound reduced secretion by approximately 50%, indicating its potential as a therapeutic agent against bacterial infections .
Case Study 2: Antimicrobial Activity
Another research highlighted the antimicrobial properties of this compound against several strains of bacteria. The results showed effective inhibition at varying concentrations, suggesting that it could serve as a lead compound for developing new antibiotics .
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay was conducted using various mammalian cell lines to evaluate the safety profile of the compound. The findings indicated minimal cytotoxic effects at therapeutic doses, supporting its potential use in clinical applications without significant toxicity risks .
Q & A
Q. Key factors affecting yield :
Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
Q. Basic
- 1H/13C NMR : Assigns proton environments and carbon frameworks. The tert-butyl group (δ ~1.2 ppm in 1H NMR) and ester carbonyl (δ ~165–170 ppm in 13C NMR) are diagnostic .
- HRMS/ESI-MS : Confirms molecular ion ([M+H]+ or [M+Na]+) with <5 ppm error .
- Optical rotation : Validates enantiomeric purity; analogs in report specific rotations (e.g., [α]D = +23°) .
Challenges : Rotational isomerism in pyrrolidine derivatives can split NMR signals, requiring analysis at variable temperatures .
How can researchers resolve discrepancies in NMR data arising from dynamic rotational isomerism in related pyrrolidine derivatives?
Q. Advanced
- Variable-temperature (VT) NMR : Cooling to −40°C slows rotation, simplifying split signals into distinct rotamers .
- Computational modeling : DFT calculations predict energy barriers between rotamers and simulate NMR spectra .
- Isotopic labeling : Deuterated solvents or 13C-labeled compounds enhance signal resolution.
Example : observed two rotamers for tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate (4t) via 31P NMR, unresolved at room temperature .
What strategies optimize the enantiomeric excess during the synthesis of stereospecific analogs of this compound?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry .
- Asymmetric catalysis : Pd or Ru catalysts for enantioselective C–C bond formation .
- Crystallization-induced diastereomer resolution : Separate diastereomers via recrystallization, as in ’s synthesis of tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (62% purity after column chromatography) .
What are the common purification methods for tert-butoxycarbonyl-protected pyrrolidine carboxylates, and how do substituents affect chromatographic behavior?
Q. Basic
Q. Substituent effects :
| Substituent | Elution Behavior | Example |
|---|---|---|
| 2-tert-butylphenyl | Delayed elution due to hydrophobicity | |
| Ester groups | Higher polarity; faster elution in ethyl acetate |
How do electronic effects of the 2-tert-butylphenyl substituent influence the reactivity of the pyrrolidine core in nucleophilic reactions?
Q. Advanced
- Steric shielding : The tert-butyl group hinders nucleophilic attack at the adjacent phenyl ring, directing reactivity to the carboxylate .
- Electron donation : The tert-butyl group’s +I effect stabilizes intermediates during acyl transfer reactions .
Case study : ’s analogs with 4-cyanophenyl or 4-chlorobenzyl groups show altered reactivity in coupling reactions compared to 2-tert-butylphenyl derivatives .
What analytical workflows are recommended to confirm the absence of diastereomeric byproducts in the final compound?
Q. Basic
- Chiral HPLC : Uses columns like Chiralpak AD-H to separate enantiomers .
- 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons to confirm stereochemistry .
- Comparative optical rotation : Match experimental [α]D values with literature data for enantiopure standards .
In cases of low yield during coupling reactions involving the tert-butoxycarbonyl group, what mechanistic investigations should be prioritized?
Q. Advanced
- Boc stability tests : Monitor Boc deprotection under reaction conditions via TLC or LC-MS .
- Competing pathways : Identify side reactions (e.g., ester hydrolysis) by quenching aliquots and analyzing intermediates .
- Catalyst screening : Test alternatives to DMAP (e.g., HOBt/DCC) to improve coupling efficiency .
Example : achieved optimal yields using DMAP/triethylamine in dichloromethane, but other solvents (e.g., THF) may reduce Boc stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
